molecular formula C8H9N3O4S B14664548 (2,4-Dinitrophenyl)imino-dimethyl-lambda4-sulfane CAS No. 37873-98-6

(2,4-Dinitrophenyl)imino-dimethyl-lambda4-sulfane

Cat. No.: B14664548
CAS No.: 37873-98-6
M. Wt: 243.24 g/mol
InChI Key: RJNCKRLXEVKKBY-UHFFFAOYSA-N
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Description

(2,4-Dinitrophenyl)imino-dimethyl-lambda4-sulfane is an organic compound with the molecular formula C8H9N3O4S It is characterized by the presence of a dinitrophenyl group attached to an imino-dimethyl-lambda4-sulfane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dinitrophenyl)imino-dimethyl-lambda4-sulfane typically involves the reaction of 2,4-dinitrophenylhydrazine with dimethyl sulfoxide (DMSO) under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes intramolecular rearrangement to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dinitrophenyl)imino-dimethyl-lambda4-sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(2,4-Dinitrophenyl)imino-dimethyl-lambda4-sulfane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-Dinitrophenyl)imino-dimethyl-lambda4-sulfane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function and activity of the target molecules. The pathways involved include nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: An organic compound with similar dinitrophenyl functionality, used in explosives and as a pesticide.

    2,4-Dinitrophenylhydrazine: A reagent used for the detection of carbonyl compounds.

Properties

CAS No.

37873-98-6

Molecular Formula

C8H9N3O4S

Molecular Weight

243.24 g/mol

IUPAC Name

(2,4-dinitrophenyl)imino-dimethyl-λ4-sulfane

InChI

InChI=1S/C8H9N3O4S/c1-16(2)9-7-4-3-6(10(12)13)5-8(7)11(14)15/h3-5H,1-2H3

InChI Key

RJNCKRLXEVKKBY-UHFFFAOYSA-N

Canonical SMILES

CS(=NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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